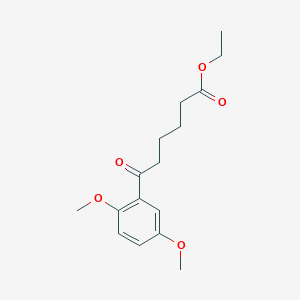

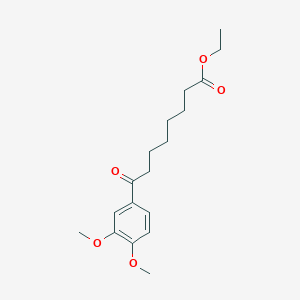

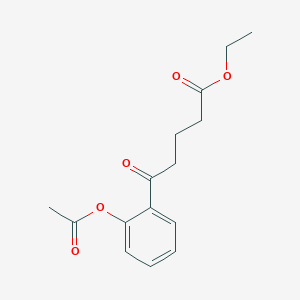

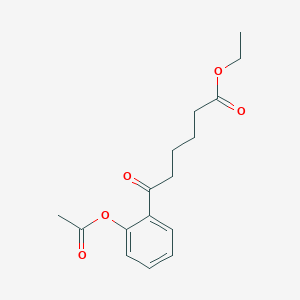

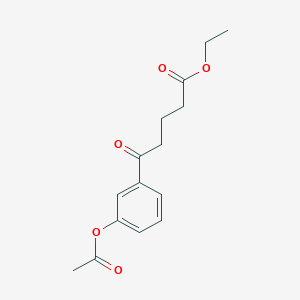

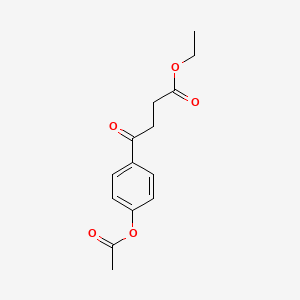

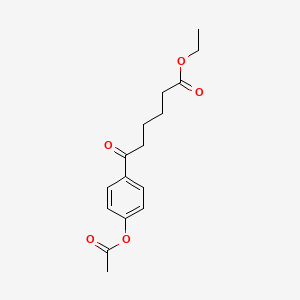

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The first paper describes the synthesis of various heterocyclic compounds by reacting ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) with different amines. Although the specific compound Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is not synthesized in this study, the methods used could potentially be adapted for its synthesis. The reaction conditions and the types of amines used play a crucial role in determining the structure of the final heterocyclic compounds .

Molecular Structure Analysis

The second paper provides an example of a molecular structure analysis of a synthesized compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. The compound was characterized using NMR and mass spectral analysis, and its structure was confirmed by single crystal X-ray diffraction studies. This paper demonstrates the importance of these analytical techniques in confirming the molecular structure of synthesized compounds, which would be relevant for the analysis of Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate .

Chemical Reactions Analysis

The reactions described in the first paper involve the formation of heterocyclic compounds from EMDV and various amines. The paper details the conditions under which these reactions occur, such as acidic or neutral conditions, which influence the formation of different heterocyclic structures. These reactions are important for understanding the chemical behavior of similar compounds, including Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate, they do provide insights into the properties of structurally related compounds. For example, the second paper discusses the crystal system and space group of the synthesized compound, as well as the presence of intramolecular hydrogen bonds and π-π interactions that contribute to its structural stability. These findings highlight the importance of such interactions in the physical stability and potential pharmacological properties of related compounds .

Applications De Recherche Scientifique

1. Fluorescence and Micellization Studies

Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate, a related compound, has been studied for its physicochemical properties, including fluorescence quenching and micellization in organized media. This research reveals potential applications in studying intermolecular interactions and critical micelle concentration determination using fluorescence techniques (Khan, Asiri, & Al-Thaqafy, 2016).

2. Anti-Proliferative Activity in Cancer Research

Compounds with structural similarities to Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines. These compounds showed significant cytotoxic activity and potential for cancer treatment research (Kamal et al., 2015).

3. Chemical Synthesis and Reactivity Studies

Research into the synthesis and reactivity of compounds similar to Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate has been conducted. This includes the study of different quinolones and tetrahydro-4-oxoquinolines obtained by oxidation processes, demonstrating the compound's versatility in organic synthesis (Guillou et al., 1998).

4. Photopolymerisable Liquid Crystals

In the field of materials science, derivatives of 3,4,5-trimethoxyphenyl compounds have been used in the synthesis of photopolymerizable liquid crystals. These materials have potential applications in electronic and photonic devices due to their unique optical properties (McGlashon et al., 2012).

5. Novel Synthetic Procedures in Organic Chemistry

New synthetic procedures have been developed for compounds structurally similar to Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate. These procedures are significant for the synthesis of complex organic molecules and have broad applications in pharmaceuticals and material sciences (Blandin, Carpentier, & Mortreux, 1998).

6. Reactivity in Flavor Compounds

Research on the photooxidation reactivity of five-membered heterocyclic compounds, including those with trimethoxyphenyl groups, highlights their potential use in understanding flavor compound stability and reactivity, relevant in food chemistry (Chen & Ho, 1996).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJUNXCHRQLILQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.